1-Iodo-3-methylbicyclo[1.1.1]pentane
CAS No.: 136399-10-5
Cat. No.: VC5997293
Molecular Formula: C6H9I
Molecular Weight: 208.042
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136399-10-5 |
|---|---|
| Molecular Formula | C6H9I |
| Molecular Weight | 208.042 |
| IUPAC Name | 1-iodo-3-methylbicyclo[1.1.1]pentane |
| Standard InChI | InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3 |
| Standard InChI Key | KKJUVXJKGMIUEC-UHFFFAOYSA-N |
| SMILES | CC12CC(C1)(C2)I |
Introduction
Structural and Molecular Characteristics
The compound features a bicyclo[1.1.1]pentane core, a highly strained carbocyclic system where three carbon atoms form a bridge between two bridgehead positions. The iodine atom and methyl group are positioned at the 1- and 3-positions, respectively, creating a rigid, three-dimensional geometry. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₉I | |
| Molecular weight | 208.04 g/mol | |
| Exact mass | 207.97500 | |
| LogP (lipophilicity) | 2.364 |
The strain energy of the bicyclo[1.1.1]pentane skeleton (≈70 kcal/mol) contributes to its reactivity, making it a valuable building block for functionalization .
Synthesis and Reaction Conditions
The primary synthesis route involves a nucleophilic substitution reaction. As reported by Messner et al., treatment of a bicyclo[1.1.1]pentane precursor with methyllithium in diethyl ether at 20°C for 24 hours yields the target compound in 83% efficiency . The reaction proceeds via a single-electron transfer mechanism, characteristic of alkylithium reagents interacting with strained systems.
Table 1: Synthesis Parameters
| Parameter | Value |
|---|---|
| Reagent | Methyllithium |
| Solvent | Diethyl ether |
| Temperature | 20°C |
| Duration | 24 hours |
| Yield | 83% |
Alternative methods, such as radical iodination or photochemical pathways, remain underexplored but could offer complementary routes .
Applications in Medicinal Chemistry
Bicyclo[1.1.1]pentane derivatives are increasingly employed as bioisosteres for aromatic rings or tert-butyl groups to enhance drug-like properties. For example:
-
γ-Secretase Inhibitors: Replacement of a para-fluorophenyl group with the bicyclo[1.1.1]pentane motif in BMS-708,163 improved aqueous solubility by 4-fold while maintaining inhibitory potency .
-
Metabotropic Glutamate Receptor Antagonists: Bicyclo[1.1.1]pentyl glycine derivatives demonstrate selective antagonism at mGluR1 subtypes, highlighting their utility in CNS drug design .
Table 2: Comparative Bioisosteric Performance
| Property | Bicyclo[1.1.1]pentane | Phenyl Group |
|---|---|---|
| Solubility (μg/mL) | 120 | 30 |
| Permeability (Papp) | 25 × 10⁻⁶ cm/s | 10 × 10⁻⁶ cm/s |
| Metabolic Stability | High | Moderate |
These advancements underscore the potential of 1-iodo-3-methylbicyclo[1.1.1]pentane as a precursor for bioactive molecule synthesis .
Differentiation from Linear Analogues
A common point of confusion is the structurally distinct 1-iodo-3-methylpentane (CAS 527580), a linear alkane lacking the bicyclic framework. Critical distinctions include:
| Property | Bicyclo Derivative | Linear Analogue |
|---|---|---|
| Molecular formula | C₆H₉I | C₆H₁₃I |
| Molecular weight | 208.04 g/mol | 212.07 g/mol |
| Boiling point | Not reported | ~180°C (estimated) |
Such differences necessitate careful verification of CAS numbers during procurement .
Future Research Directions
-
Catalytic Functionalization: Developing cross-coupling reactions to replace iodine with aryl or heteroaryl groups.
-
Polymer Chemistry: Exploiting strain-release polymerization for novel materials.
-
In Vivo Studies: Evaluating pharmacokinetics of bicyclo[1.1.1]pentane-containing drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume